molecular formula C22H21NO3S B14023915 4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide CAS No. 14370-78-6

4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide

Katalognummer: B14023915
CAS-Nummer: 14370-78-6
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: RPPKTYNSIJSGIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Eigenschaften

CAS-Nummer

14370-78-6

Molekularformel

C22H21NO3S

Molekulargewicht

379.5 g/mol

IUPAC-Name

4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C22H21NO3S/c1-17-13-15-21(16-14-17)27(25,26)23(20-11-7-4-8-12-20)18(2)22(24)19-9-5-3-6-10-19/h3-16,18H,1-2H3

InChI-Schlüssel

RPPKTYNSIJSGIM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(C)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(1-oxo-1-phenylpropan-2-yl)-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide: Known for its stability and reactivity.

    N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and stability.

    4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylmethanesulfonamide: Contains a methanesulfonamide group instead of a benzenesulfonamide group, which can influence its chemical properties.

Uniqueness

4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both a methyl group and a benzenesulfonamide group. These features contribute to its distinct reactivity and stability, making it valuable in various scientific research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.